molecular formula C22H23ClN2 B1237560 Astrazon Orange G CAS No. 3056-93-7

Astrazon Orange G

Cat. No. B1237560
CAS RN: 3056-93-7
M. Wt: 350.9 g/mol
InChI Key: ZOMLUNRKXJYKPD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Astrazon Orange G and related dyes involves cyclization reactions and the use of polyphosphoric acid as a reagent. Research into the preparation of polymethine dyes related to Astrazon Orange R, which shares similarities with Astrazon Orange G, indicates that the cyclization of substituted acetophenone methylphenylhydrazones to indoles is a key step in the synthesis process. This method produces N-methyl-2-phenylindoles, which are precursors to various polymethine dyes (Gale, Lin, & Wilshire, 1976).

Molecular Structure Analysis

The molecular structure of Astrazon Orange G has been studied through joint spectroscopic and theoretical investigations, highlighting the importance of solvent viscosity in the relaxation of excited states. Such studies reveal insights into the photophysics of the dye, including isomerization processes that are crucial for understanding its behavior under different conditions (Ley et al., 2015).

Chemical Reactions and Properties

Research on the photofading rate of Astrazon Orange G in the presence of ultraviolet absorbers has shed light on its stability and reactivity under light exposure. It has been found that polymers with certain ultraviolet absorption groups can significantly affect the photofading rate of Astrazon Orange G, illustrating the complex interplay between the dye and its environment, which influences its stability and usability (Suzuki, Tanada, & Ishii, 1980).

Physical Properties Analysis

The physical properties of Astrazon Orange G, such as its photodegradation performance, are crucial for its application in various fields. Studies have shown that certain modifications, like the use of photocatalysts, can enhance the degradation of dyes like Astrazon Orange G under visible light, offering insights into improving its environmental compatibility (Xu, Han, & Dong, 2013).

Chemical Properties Analysis

Understanding the chemical properties of Astrazon Orange G involves examining its interactions with various substances and its behavior under different conditions. For instance, the degradation pathways of Astrazon Orange G have been explored through mass spectrometry to understand its stability and potential environmental impact. These studies reveal the common fragmentation pathways of the dye, crucial for its analysis and application in industries (Li-ying, 2013).

Scientific Research Applications

Extraction Techniques in Food Analysis

A study by Zhu et al. (2017) developed an ultrasonic-assisted extraction method using choline chloride/hydrogen bond donor (ChCl/HBD) deep eutectic solvents for extracting Astrazon Orange G (AOG) in food samples. The study optimized parameters like extraction time, sample/solvent ratio, and temperature, establishing the potential of these solvents in extracting AOG from foods (Zhu et al., 2017).

Photophysics and Material Science

A 2015 study focused on the cationic cyanine dye Astrazon Orange-R, related to Astrazon Orange G, exploring its photophysical properties through spectroscopic and theoretical investigation. The research highlighted how solvent viscosity affects the relaxation of excited states of the dye, contributing to understanding its photophysics (Ley et al., 2015).

Photofading and Ultraviolet Absorbers

In 1980, Suzuki et al. researched the photofading rate of Astrazon Orange G in the presence of polymers with ultraviolet absorption groups. This study provided insights into how certain ultraviolet absorbers affect the photofading rate of AOG, offering valuable information for materials science and dye chemistry (Suzuki et al., 1980).

Environmental Impact and Waste Water Treatment

Falil et al. (2016) investigated the use of Moroccan phosphate rock as an adsorbent for AOG in wastewater treatment. The study characterized the rock and examined its kinetics and adsorption isotherms, showing high dye removal yield, which underscores the environmental applications of AOG removal from wastewater (Falil et al., 2016).

Interaction with Synthetic Phyllosilicate

Ley et al. (2017) studied the interaction of Astrazon Orange R with synthetic phyllosilicate Laponite, forming hybrid materials. This interaction modified the photophysical properties of the dye, preventing ultrafast isomerization and creating long-lived emissive clay-dye hybrid complexes, relevant for developing photoinitiating systems in polymer materials (Ley et al., 2017).

Analysis in Foodstuffs

A study by Wang Jing (2011) applied HPLC to determine Astrazon Orange G along with other dyestuffs in foodstuffs. The research provided a methodological framework for detecting AOG in food products, contributing to food safety and regulatory compliance (Wang Jing, 2011).

Photopolymerization in Material Science

Ley et al. (2016) showed the relationship between the photopolymerization efficiency and the isomerization process of Astrazon Orange dyes in the excited states. The study’s findings have implications for photopolymerization processes in material science, emphasizing the dye's role in these reactions (Ley et al., 2016).

Safety And Hazards

Astrazon Orange G is harmful in contact with skin and if inhaled. It causes skin irritation and serious eye irritation. Therefore, it’s important to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended .

properties

IUPAC Name

1,3,3-trimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]indol-1-ium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2.ClH/c1-15-16(17-9-5-7-11-19(17)23-15)13-14-21-22(2,3)18-10-6-8-12-20(18)24(21)4;/h5-14H,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOMLUNRKXJYKPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C=CC3=[N+](C4=CC=CC=C4C3(C)C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1)/C=C/C3=[N+](C4=CC=CC=C4C3(C)C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Astrazon Orange G

CAS RN

3056-93-7
Record name C.I. Basic Orange 21
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3056-93-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name C.I. Basic Orange 21
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003056937
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Indole, 2,3-dihydro-1,3,3-trimethyl-2-[2-(2-methyl-3H-indol-3-ylidene)ethylidene]-, hydrochloride (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3,3-trimethyl-2-[(2-methyl-3H-indol-3-ylidene)ethylidene]indoline monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.356
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
66
Citations
F Falil, F Allam, B Gourich, C Vial… - Journal of environmental …, 2016 - Elsevier
… In the present investigation, MPR was characterized and evaluated for the adsorption of, Astrazon Orange G (AOG) dye. The process variables, ie agitation, pH mass of adsorbent, …
Number of citations: 12 www.sciencedirect.com
MK Murshed, AY Dursun, G Dursun - Chemical Engineering Research and …, 2022 - Elsevier
… The present study involves the removal of Astrazon Orange G dye from aqueous solutions by … The kinetics of the Astrazon Orange G dye photodegradation by using ZnO represented by …
Number of citations: 5 www.sciencedirect.com
W Li-na, C Xiao-zhen, MO Wei-min… - Journal of Chinese …, 2013 - jcmss.com.cn
Abstract: To investigate the fragmentation pathways of astrazon orange G, astrazon orange R and rhodamine B, which are often illegally added into foods, electrospray ionization-ion …
Number of citations: 2 www.jcmss.com.cn
H Suzuki, Y Tanada, Y Ishii - Sen'i Gakkaishi, 1980 - jstage.jst.go.jp
… The photofading rate of Astrazon Orange G … Astrazon Orange G has 2 ma, at 503 nm. Therefore, it is expected that energy transfer from such ultraviolet absorbers to Astrazon Orange G …
Number of citations: 0 www.jstage.jst.go.jp
S Zhu, D Liu, X Zhu, A Su, H Zhang - Journal of analytical methods …, 2017 - hindawi.com
… for the extraction of chrysoidine G (COG), astrazon orange G (AOG), and astrazon orange R (… extraction solvents for chrysoidine G, astrazon orange G, and astrazon orange R in foods. …
Number of citations: 21 www.hindawi.com
MJ Qi, JY Yang, CL Zhu, LF Yao… - Journal of Food Safety …, 2016 - cabdirect.org
… : To establish a method for determination of 3 kinds of basic orange dyes by high performance liquid chromatography (HPLC), including chrysoidine G (CDG), astrazon orange G (AOG) …
Number of citations: 0 www.cabdirect.org
YL LIAN - Chinese Traditional and Herbal Drugs, 2016 - pesquisa.bvsalud.org
Objective: To establish a rapid method for the simultaneous determination of seven yellow pigments (tartrazine, sunset yellow, brilliant yellow, orange II, auramine O, astrazon orange G, …
Number of citations: 3 pesquisa.bvsalud.org
Y Dattner, O Yadid-Pecht - Sensors, 2010 - mdpi.com
… Our specific example of the combination of Astrazon Orange G and Ethyl alcohol used with PAA produces a red filter and therefore utilizes the increased QE of the sensor array. …
Number of citations: 51 www.mdpi.com
PD Kale, HT Lokhande, KN Rao… - Journal of Applied …, 1975 - Wiley Online Library
… The fibers containing 24.8% graft had a dye content for Astrazon Orange R and Astrazon Orange G of 22.0 and 24.5 g/kg of fibers, respectively. This can be attributed to the formation of …
Number of citations: 141 onlinelibrary.wiley.com
AH Pizarro - Catalysis Communications, 2017 - Elsevier
… The elimination of colour from an aqueous solution of Astrazon Orange G was carried out in the … The maximum value of absorbance of Astrazon Orange G solution was measured at a …
Number of citations: 8 www.sciencedirect.com

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